molecular formula C8H6BrClO B008608 1-(5-Bromo-2-chlorophenyl)ethanone CAS No. 105884-19-3

1-(5-Bromo-2-chlorophenyl)ethanone

Cat. No. B008608
M. Wt: 233.49 g/mol
InChI Key: FVJMYXDLWAEIKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(5-Bromo-2-chlorophenyl)ethanone derivatives involves multi-step procedures that lead to enantiomerically pure compounds. For instance, a 7-step synthesis procedure has been developed for enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. This process is characterized by its affordability, scalability, and ability to yield products with high enantiomeric purities and unambiguously determined absolute configurations (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of 1-(5-Bromo-2-chlorophenyl)ethanone derivatives has been studied through various methods, including single-crystal X-ray diffractions. These studies help in determining the absolute configurations of the synthesized compounds, essential for understanding their chemical behavior and potential applications (Zhang et al., 2014).

Chemical Reactions and Properties

1-(5-Bromo-2-chlorophenyl)ethanone participates in various chemical reactions, leading to the synthesis of complex molecules. For example, halogen exchange reactions have been employed to synthesize related compounds, demonstrating the chemical versatility and reactivity of 1-(5-Bromo-2-chlorophenyl)ethanone derivatives (Hong-xia, 2007).

Scientific Research Applications

Application in Medicinal Chemistry

  • Summary of the Application: “1-(5-Bromo-2-chlorophenyl)ethanone” is used in the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes[®-2 and(S)-2], which are used in the development of SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that are commonly used in the treatment of diabetes .
  • Methods of Application or Experimental Procedures: The synthesis involves a 7-step procedure that starts from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone . The key step is the resolution of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid by crystallizations of its L- and D-menthyl esters from petroleum ether to give optically pure enantiomers .
  • Results or Outcomes: The procedure results in the production of two individual enantiomers of a diarylethane with unambiguously determined absolute configurations and high enantiomeric purities .

Application in Organic Synthesis

  • Summary of the Application: “1-(5-Bromo-2-chlorophenyl)ethanone” can be used in the synthesis of various organic compounds. For instance, it can be used to synthesize alpha-Bromoketones from secondary alcohols .
  • Methods of Application or Experimental Procedures: The synthesis involves a one-pot strategy using Ammonium Bromide and Oxone . The procedure results in the production of various alpha-Bromoketones, including 2-Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone, 2-Bromo-1-(4-chlorophenyl)ethanone, 2-Bromo-1-(4-bromophenyl)ethanone, 2-Bromo-1-(3-bromophenyl)ethanone, and 2-Bromo-1-(4-nitrophenyl)ethanone .
  • Results or Outcomes: The procedure results in the production of alpha-Bromoketones with high yields .

Application in Pharmaceutical Industry

  • Summary of the Application: “1-(5-Bromo-2-chlorophenyl)ethanone” is used as a pharmaceutical intermediate .
  • Methods of Application or Experimental Procedures: It is used in the synthesis of various pharmaceutical compounds. The specific methods of application or experimental procedures would depend on the specific pharmaceutical compound being synthesized .
  • Results or Outcomes: The outcomes would depend on the specific pharmaceutical compound being synthesized .

Application in Material Science

  • Summary of the Application: “1-(5-Bromo-2-chlorophenyl)ethanone” is used as a precursor in the synthesis of various materials .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific material being synthesized .
  • Results or Outcomes: The outcomes would depend on the specific material being synthesized .

Application in Chemical Industry

  • Summary of the Application: “1-(5-Bromo-2-chlorophenyl)ethanone” is used as an intermediate in the synthesis of various chemical compounds .
  • Methods of Application or Experimental Procedures: It is used in the synthesis of various chemical compounds. The specific methods of application or experimental procedures would depend on the specific chemical compound being synthesized .
  • Results or Outcomes: The outcomes would depend on the specific chemical compound being synthesized .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning"1. Hazard statements include H302, H315, and H3191. Precautionary statements include P261, P305, P338, and P3511.


Future Directions

I couldn’t find specific information on the future directions of 1-(5-Bromo-2-chlorophenyl)ethanone.


properties

IUPAC Name

1-(5-bromo-2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJMYXDLWAEIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545386
Record name 1-(5-Bromo-2-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-chlorophenyl)ethanone

CAS RN

105884-19-3
Record name 1-(5-Bromo-2-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyridinium dichromate (2.6 g, 6.94 mmol) was added to a solution of 1-(5-bromo-2-chloro-phenyl)-ethanol (1.09 g, 4.6 mmol) in CH2Cl2 (20 mL). The reaction was stirred for 15 hours and then more pyridinium dichromate (2.6 g, 6.94 mmol) was added. After another 24 hours celite was added and the mixture was stirred for 20 mins. The reaction mixture was filtered through a pad of celite washing with ether. The filtrate was concentrated to a brown oil. The residue was purified by flash silica gel chromatography (0% to 10% EtOAc in hexanes) to give the title compound as a clear oil (0.92 g, 85%). 1H NMR (400 MHz, CDCl3): δ 2.64 (s, 3H), 7.29 (d, J=8.6 Hz, 1 H), 7.51 (dd, J=8.6, 2.3 Hz, 1 H), 7.66 (d, J=2.3 Hz, 1 H).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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